molecular formula C7HCl2N3 B170279 2,6-Dichloropyridine-3,5-dicarbonitrile CAS No. 151229-84-4

2,6-Dichloropyridine-3,5-dicarbonitrile

Cat. No.: B170279
CAS No.: 151229-84-4
M. Wt: 198.01 g/mol
InChI Key: JWVLIQKMDXWUFT-UHFFFAOYSA-N
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Description

2,6-Dichloropyridine-3,5-dicarbonitrile is a chemical compound with the molecular formula C7HCl2N3. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and two cyano groups at the 3 and 5 positions. This compound is known for its applications in various fields, including organic synthesis and material science .

Biochemical Analysis

Biochemical Properties

2,6-Dichloropyridine-3,5-dicarbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of their activity. This interaction can result in altered metabolic processes and the accumulation of specific metabolites .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can bind to the active site of cytochrome P450 enzymes, inhibiting their catalytic activity. This binding interaction can result in the accumulation of substrates and the inhibition of downstream metabolic processes. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and metabolism. At higher doses, it can cause significant changes, including enzyme inhibition, altered metabolic pathways, and potential toxic effects. Studies have shown that high doses of this compound can lead to adverse effects such as liver toxicity and oxidative stress .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to the inhibition of their activity and subsequent changes in metabolic flux. The compound can also affect the levels of specific metabolites, resulting in altered metabolic profiles. These interactions highlight the importance of understanding the metabolic pathways influenced by this compound for its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within tissues can also influence its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloropyridine-3,5-dicarbonitrile typically involves the chlorination of pyridine derivatives followed by the introduction of cyano groups. One common method includes the reaction of 2,6-dichloropyridine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atoms. Subsequently, the cyano groups are introduced using reagents like sodium cyanide (NaCN) under appropriate conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Dichloropyridine-3,5-dicarbonitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: Utilized in the development of advanced materials such as polymers and liquid crystals.

    Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.

    Biological Studies: Employed in studies related to enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloropyridine-3,5-dicarbonitrile
  • 2,6-Dichloropyridine-3-carboxylic acid
  • 2,6-Dichloropyridine-3,5-diamine

Uniqueness

2,6-Dichloropyridine-3,5-dicarbonitrile is unique due to the specific positioning of chlorine and cyano groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers unique opportunities for the synthesis of specialized compounds and materials .

Properties

IUPAC Name

2,6-dichloropyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2N3/c8-6-4(2-10)1-5(3-11)7(9)12-6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVLIQKMDXWUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1C#N)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357317
Record name 2,6-dichloropyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151229-84-4
Record name 2,6-dichloropyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the structural features of 2,6-Dichloropyridine-3,5-dicarbonitrile and how do they influence its self-assembly?

A1: this compound is a heterocyclic compound featuring a pyridine ring with two chlorine atoms at the 2 and 6 positions, and two nitrile groups at the 3 and 5 positions. X-ray crystallography reveals that this molecule is essentially planar []. This planar structure, along with the presence of chlorine atoms and nitrile groups, allows for specific intermolecular interactions. It forms chains through C-H⋯N interactions between the nitrile nitrogen and a hydrogen atom of an adjacent molecule. These chains are further connected by C-Cl⋯N interactions, creating layers within the crystal lattice [].

Q2: How is this compound utilized in the synthesis of larger supramolecular structures?

A2: this compound serves as a key building block in the synthesis of triptycene-derived diazadioxacalixarenes []. This is achieved through a two-step SNAr reaction with 2,7-diaminotriptycene and subsequently with 2,7-dihydroxytriptycene. Notably, the reaction with 2,7-diaminotriptycene produces a trimer where the two pyridine rings are positioned on the same side of the triptycene unit, and the chlorine atoms point in the same direction []. This specific orientation facilitates further cyclization reactions with 2,7-dihydroxytriptycene, leading to the formation of the desired diazadioxacalixarenes.

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